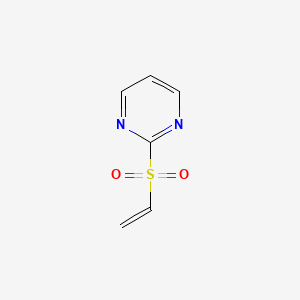
2-(Vinylsulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Vinylsulfonyl)pyrimidine is a compound that belongs to the class of vinyl sulfones, which are known for their reactivity and utility in various chemical and biological applications. This compound features a pyrimidine ring substituted with a vinyl sulfone group, making it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Vinylsulfonyl)pyrimidine typically involves the introduction of a vinyl sulfone group to a pyrimidine core. One common method includes the reaction of pyrimidine with vinyl sulfone under specific conditions to achieve the desired product. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Vinylsulfonyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The vinyl sulfone group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines attack the electrophilic carbon of the vinyl sulfone.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in reactions with this compound.
Solvents: Solvents like DMF, dichloromethane, and ethanol are frequently used.
Catalysts: Bases such as potassium carbonate or sodium hydroxide may be employed to facilitate reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with thiols typically yield thioether derivatives, while reactions with amines produce sulfonamide derivatives .
Scientific Research Applications
2-(Vinylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Vinylsulfonyl)pyrimidine involves its reactivity with nucleophiles. The vinyl sulfone group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is particularly useful in enzyme inhibition, where the compound forms covalent bonds with the active site of enzymes, leading to their inactivation . The molecular targets often include cysteine residues in proteases, making it a valuable tool in the study and treatment of diseases involving these enzymes .
Comparison with Similar Compounds
Vinyl Sulfone: A simpler analog that lacks the pyrimidine ring but shares the reactive vinyl sulfone group.
2-Sulfonylpyrimidine: Similar to 2-(Vinylsulfonyl)pyrimidine but with different substituents on the sulfone group.
Uniqueness: this compound is unique due to the combination of the pyrimidine ring and the vinyl sulfone group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity, such as targeted enzyme inhibition and bioconjugation .
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-ethenylsulfonylpyrimidine |
InChI |
InChI=1S/C6H6N2O2S/c1-2-11(9,10)6-7-4-3-5-8-6/h2-5H,1H2 |
InChI Key |
FYVBKZGXRGTIKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


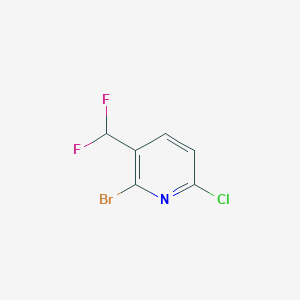
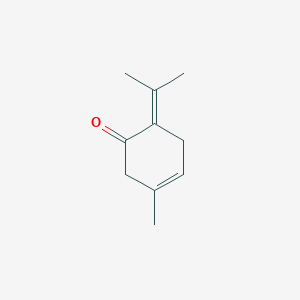
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
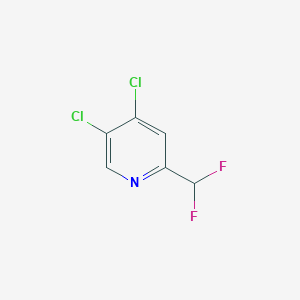
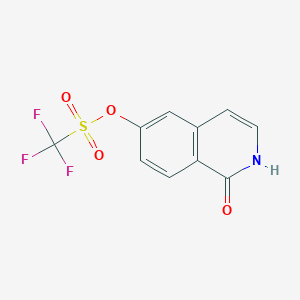
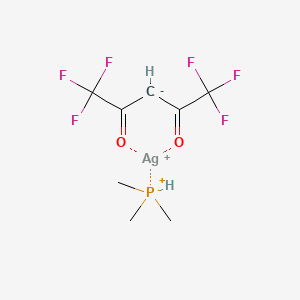
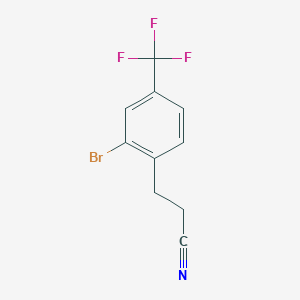
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
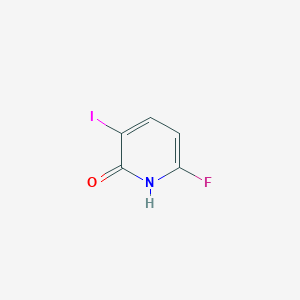
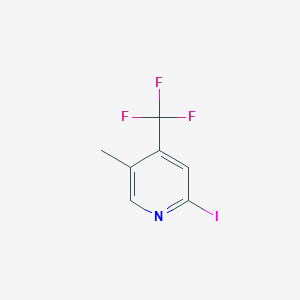
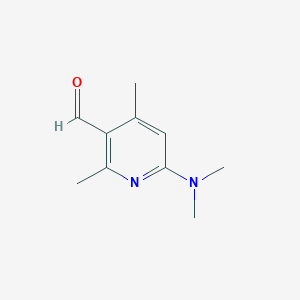

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
